molecular formula C10H11NO3 B13052237 Methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate

Methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate

Cat. No.: B13052237
M. Wt: 193.20 g/mol
InChI Key: RKNYRLQHRNHEPV-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of an amino group at the 3-position and a carboxylate ester group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction, resulting in the formation of the desired benzofuran compound in a shorter time compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group, which contribute to its distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development in medicinal chemistry .

Biological Activity

Methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that combines a benzene ring fused to a furan ring, featuring an amino group at the 3-position and a carboxylate ester group. Its molecular formula is C10H11NO3C_{10}H_{11}NO_3, with a molecular weight of approximately 193.20 g/mol .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, particularly enzymes and receptors involved in critical cellular processes. The amino group facilitates hydrogen bonding with biological molecules, while the benzofuran core engages in π-π interactions with aromatic residues in proteins .

Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes related to cancer cell proliferation, leading to apoptosis in malignant cells.
  • Receptor Modulation : It has shown potential as an agonist for cannabinoid receptor 2 (CB2), which is relevant for pain management and anti-inflammatory responses .

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity : Research indicates that the compound can induce cell cycle arrest and promote apoptosis in various cancer cell lines .
  • Analgesic Effects : It has been shown to reverse neuropathic pain in animal models without affecting locomotor behavior, suggesting a favorable safety profile .
  • Anti-inflammatory Properties : The compound's interaction with CB2 receptors points towards potential applications in treating inflammatory conditions .

Comparative Studies

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylateC10H11ClN2O3C_{10}H_{11}ClN_2O_3Contains acetamido and chloro groups; different biological activity profile
2,3-Dihydro-1-benzofuran-7-amineC10H11NC_{10}H_{11}NLacks carboxylate ester group; retains benzofuran core
(R)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylateC10H11NO3C_{10}H_{11}NO_3Variations in stereochemistry affecting biological interactions

These comparisons highlight how structural modifications can influence pharmacological profiles and therapeutic potentials.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Efficacy : In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .
  • Neuropathic Pain Models : Animal studies indicated that administration of this compound effectively alleviated pain symptoms in spinal nerve ligation models without adverse effects on motor function .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 3-amino-2,3-dihydro-1-benzofuran-7-carboxylate

InChI

InChI=1S/C10H11NO3/c1-13-10(12)7-4-2-3-6-8(11)5-14-9(6)7/h2-4,8H,5,11H2,1H3

InChI Key

RKNYRLQHRNHEPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1OCC2N

Origin of Product

United States

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